9-Hydroxyphenothiazine
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Overview
Description
9-Hydroxyphenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyphenothiazine typically involves the hydroxylation of phenothiazine. One common method is the oxidation of phenothiazine using hydrogen peroxide in the presence of a catalyst such as acetic acid. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyphenothiazine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenothiazine sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to phenothiazine.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products:
Oxidation: Phenothiazine sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
9-Hydroxyphenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hydroxyphenothiazine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine.
Uniqueness: 9-Hydroxyphenothiazine stands out due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This modification can lead to unique interactions with biological targets and improved solubility in aqueous environments, making it more versatile for various applications .
Properties
CAS No. |
57074-86-9 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
10-hydroxyphenothiazine |
InChI |
InChI=1S/C12H9NOS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |
InChI Key |
LHKPNMCLSBQCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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